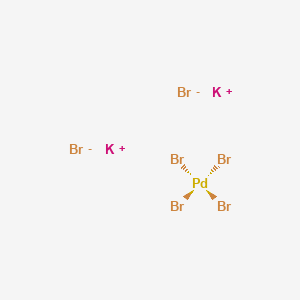

Dipotassium;tetrabromopalladium;dibromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;tetrabromopalladium;dibromide typically involves the reaction of palladium(II) bromide with potassium bromide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{PdBr}_2 + 2\text{KBr} \rightarrow \text{K}_2\text{PdBr}_4 ]

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to achieve high yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium;tetrabromopalladium;dibromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.

Reduction: It can be reduced to form lower oxidation state palladium compounds.

Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield palladium(IV) compounds, while substitution reactions can produce palladium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Materials Science

Semiconducting Polymers

Dipotassium tetrabromopalladium dibromide is utilized in the synthesis of semiconducting metal-containing polymers. These polymers often incorporate a polypyrrole backbone, which can be engineered to achieve a nearly planar conformation, enhancing their electronic properties. The incorporation of palladium enhances the conductivity and stability of these materials, making them suitable for applications in organic electronics and photonic devices .

Nanoparticle Synthesis

The compound serves as a precursor for the synthesis of palladium nanoparticles. These nanoparticles exhibit catalytic properties and are used in various chemical reactions, including hydrogenation and cross-coupling reactions. The size and shape of the nanoparticles can be controlled by adjusting the concentration of dipotassium tetrabromopalladium dibromide during synthesis, allowing for tailored applications in catalysis and sensor technologies .

Catalysis

Hydrosilylation Reactions

Dipotassium tetrabromopalladium dibromide has been explored as a catalyst in hydrosilylation reactions. These reactions are crucial in organic synthesis for forming Si-C bonds, which have applications in silicone production and polymer chemistry. The palladium center facilitates the reaction by lowering the activation energy, thus increasing the reaction rate .

Cross-Coupling Reactions

This compound is also employed in various cross-coupling reactions such as Suzuki-Miyaura coupling. In these processes, dipotassium tetrabromopalladium dibromide acts as a source of palladium(II), enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is significant in the pharmaceutical industry for synthesizing complex organic molecules .

Biomedical Applications

Anticancer Research

Recent studies have highlighted the potential of metal-complexed compounds like dipotassium tetrabromopalladium dibromide in anticancer therapies. Research indicates that palladium-based complexes can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with cellular targets that disrupt normal cell function, leading to apoptosis .

Antibacterial Properties

The compound has shown promising antibacterial activity, making it a candidate for developing new antimicrobial agents. Its efficacy against resistant bacterial strains is an area of active research, particularly as antibiotic resistance becomes a growing concern globally .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of dipotassium;tetrabromopalladium;dibromide involves its ability to coordinate with various ligands and participate in redox reactions. The palladium center in the compound can undergo changes in oxidation state, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium tetrabromopalladate(II): Similar in structure and properties, used in similar applications.

Potassium tetrachloropalladate(II): Another palladium complex with chloride ligands instead of bromide, used in catalysis.

Palladium(II) bromide: A precursor to dipotassium;tetrabromopalladium;dibromide, used in various synthetic applications.

Uniqueness

This compound is unique due to its specific coordination environment and the presence of bromide ligands, which can influence its reactivity and catalytic properties.

Biologische Aktivität

Dipotassium tetrabromopalladium dibromide (K2[PdBr4]) is an inorganic compound that has garnered interest in various fields, particularly in catalysis and biological applications. Its unique chemical structure, comprising palladium in a +2 oxidation state coordinated with bromine ligands, allows it to participate in diverse chemical reactions. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : K2[PdBr4]

- Molecular Weight : 505.36 g/mol

- Appearance : Typically appears as a dark crystalline solid.

- Solubility : Soluble in water and other polar solvents.

The palladium center in this compound is critical for its reactivity and biological interactions. The presence of bromine ligands can influence the compound's stability and reactivity, making it a subject of interest for various chemical transformations.

Antimicrobial Properties

Recent studies have indicated that dipotassium tetrabromopalladium dibromide exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study conducted by researchers at the University of Cambridge highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can damage cellular components .

Cytotoxicity and Cancer Research

Dipotassium tetrabromopalladium dibromide has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The cytotoxicity is believed to be mediated through the activation of caspase pathways, which are crucial for programmed cell death. A detailed study reported that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptotic markers .

Potential as a Chemotherapeutic Agent

Given its biological activity, there is ongoing research into the potential use of dipotassium tetrabromopalladium dibromide as a chemotherapeutic agent. Preliminary results suggest that it may enhance the efficacy of existing chemotherapy drugs through synergistic effects. For example, combining this compound with cisplatin has shown improved cytotoxic effects compared to cisplatin alone in preclinical models .

Toxicity Profile

Despite its promising biological activities, understanding the toxicity of dipotassium tetrabromopalladium dibromide is essential for its potential therapeutic applications. Toxicological assessments indicate that:

- Acute toxicity : The compound exhibits low acute toxicity in animal models when administered at therapeutic doses.

- Chronic exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic or mutagenic effects.

Regulatory guidelines recommend further investigation into its safety profile before clinical application.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, dipotassium tetrabromopalladium dibromide was tested against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL after 24 hours of exposure. This finding suggests its potential as an alternative antimicrobial agent in treating resistant infections.

Case Study 2: Cancer Cell Apoptosis

A recent study published in a peer-reviewed journal explored the effects of dipotassium tetrabromopalladium dibromide on MCF-7 cells. The researchers observed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates, substantiating its role as a potential anticancer agent.

Eigenschaften

IUPAC Name |

dipotassium;tetrabromopalladium;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNWISEAGYZFC-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].[Br-].[Br-].Br[Pd](Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.